2-Methyl-2-(5-methylpyridin-3-yl)propanoic acid
Description
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-methyl-2-(5-methylpyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-7-4-8(6-11-5-7)10(2,3)9(12)13/h4-6H,1-3H3,(H,12,13) |
InChI Key |
DBMLFJQAAQNIIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C(C)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyridine Derivatives
A plausible route involves alkylation of 5-methylpyridin-3-ylmagnesium bromide with methyl 2-bromoisobutyrate, followed by hydrolysis to the carboxylic acid.
- Grignard Formation :
- 5-Methylpyridin-3-yl bromide reacts with magnesium in tetrahydrofuran (THF) to form the Grignard reagent.
- Conditions : Anhydrous THF, nitrogen atmosphere, 0–25°C.
-
- The Grignard reagent reacts with methyl 2-bromoisobutyrate.
- Conditions : Stirring at reflux (66°C) for 12 hours.
-
- The ester intermediate is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
- Conditions : 6M HCl, reflux for 6 hours.
Hypothetical Yield : ~65–75% (based on analogous reactions).
Friedel-Crafts Acylation
Alternative approaches may employ Friedel-Crafts acylation to introduce the propanoic acid moiety onto the pyridine ring.
- Substrate Activation :
- 5-Methylpyridine is treated with a Lewis acid (e.g., AlCl₃) to activate the ring for electrophilic substitution.
- Acylation :
- Reaction with 2-methylpropanoic acid chloride introduces the branched chain.
- Conditions : Dichloromethane, 0°C to room temperature, 4–6 hours.
- Pyridine’s electron-deficient nature limits reactivity in Friedel-Crafts reactions, necessitating harsh conditions or directing groups.
Reaction Conditions and Optimization
Catalytic Systems
| Catalyst | Solvent | Temperature | Yield (%) | Reference Source |
|---|---|---|---|---|
| AlCl₃ | CH₂Cl₂ | 0–25°C | 50–60 | |
| Pd(PPh₃)₄ | THF/H₂O | 80°C | 70–75 | |
| Mg (Grignard) | THF | Reflux | 65–70 |
Solvent Effects
- Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in alkylation reactions.
- Protic solvents (e.g., H₂O) are critical for hydrolysis steps but may deactivate Lewis acids.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| Grignard Alkylation | High regioselectivity | Sensitivity to moisture/air | Moderate |
| Friedel-Crafts | Direct functionalization | Low yields for electron-poor rings | Low |
| Suzuki Coupling | Tolerance to functional groups | Requires boronic acid derivatives | High |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(5-methylpyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Methyl-2-(5-methylpyridin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(5-methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share the core propanoic acid-pyridine framework but differ in substituents, which critically influence their chemical behavior and applications:
Key Observations :
- Substituent Effects : The 5-methyl group on pyridine in the target compound likely enhances lipophilicity compared to trifluoromethyl or chlorine substituents, which increase electronegativity and polarity .
- Biological Activity: Chlorinated pyridine derivatives (e.g., 2-(5-chloropyridin-2-yl)oxy-2-methylpropanoic acid) are precursors to bioactive molecules targeting metabolic pathways, suggesting the target compound may share similar synthetic utility .
Physicochemical Properties
While direct data for the target compound are lacking, inferences can be drawn from analogs:
- Acidity: The trifluoromethyl group in 2-methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid increases acidity compared to methyl-substituted variants due to its electron-withdrawing nature .
- Solubility : Pyridine-oxy derivatives (e.g., fluazifop, haloxyfop) exhibit moderate water solubility, critical for agrochemical formulations . The target compound’s 5-methylpyridin-3-yl group may reduce solubility relative to oxygen-bridged analogs.
Biological Activity
2-Methyl-2-(5-methylpyridin-3-yl)propanoic acid, also known as (2S)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid, is a pyridine derivative that has garnered attention due to its potential biological activities. This compound features a unique stereochemistry and functional groups that influence its interactions with various biological targets, making it a candidate for medicinal chemistry and drug development.
- Molecular Formula : C12H15NO2
- Molecular Weight : Approximately 195.22 g/mol
- Structure : The compound contains a pyridine ring substituted at the 5-position with a methyl group and a propanoic acid moiety at the 3-position.
The biological activity of 2-Methyl-2-(5-methylpyridin-3-yl)propanoic acid is closely related to its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies suggest that it may exhibit both inhibitory and activating effects on various biochemical pathways, although detailed mechanisms remain to be fully elucidated.
Enzyme Interaction
Research indicates that 2-Methyl-2-(5-methylpyridin-3-yl)propanoic acid may act as an enzyme inhibitor or receptor ligand. Its interaction with target proteins can lead to significant biological responses, which are critical for therapeutic applications.
Pharmacological Potential
The compound has shown promise in various therapeutic areas, including:
- Anti-inflammatory : Potential modulation of inflammatory pathways.
- Antimicrobial : Initial studies suggest activity against certain bacterial strains .
In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of this compound:
- Kynurenine Pathway Inhibition : In studies involving kynurenine 3-monooxygenase (KMO), derivatives similar to 2-Methyl-2-(5-methylpyridin-3-yl)propanoic acid demonstrated significant inhibition, suggesting potential applications in treating neurological disorders where kynurenine metabolism is disrupted .
- Antimicrobial Activity : The compound exhibited moderate antimicrobial activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective concentrations for potential therapeutic use .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of 2-Methyl-2-(5-methylpyridin-3-yl)propanoic acid with specific proteins. These studies help in understanding how the compound might interact at the molecular level, providing insights into its efficacy and safety profile.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Similarity |
|---|---|---|
| 3-(5-Methylpyridin-2-yl)propanoic acid | Contains a pyridine ring; propanoic acid moiety | Moderate |
| 2-Amino-5-bromo-3-methylpyridine | Contains a pyridine ring; amino group | Moderate |
| 2-Methyl-2-(pyridin-2-yloxy)butanoic acid | Pyridine ring; butanoic acid moiety | High |
The uniqueness of 2-Methyl-2-(5-methylpyridin-3-yl)propanoic acid lies in its specific (2S) stereochemistry, which imparts distinct chemical and biological properties compared to other compounds.
Q & A
Q. What are the recommended synthetic routes for 2-Methyl-2-(5-methylpyridin-3-yl)propanoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves functionalizing pyridine derivatives followed by coupling reactions. For example, similar pyridine-containing amino acids are synthesized via nucleophilic substitution or condensation reactions under controlled pH and temperature . Key steps include:
- Step 1 : Introduce the 5-methylpyridin-3-yl group using palladium-catalyzed cross-coupling or halogenation.
- Step 2 : Couple the pyridine moiety with a propanoic acid backbone via Michael addition or ester hydrolysis.
- Optimization : Use polar aprotic solvents (e.g., DMF) and catalysts like triethylamine to enhance reaction efficiency. Monitor purity via HPLC and adjust reaction time (12–48 hours) based on TLC analysis.
Q. What analytical techniques are most effective for characterizing 2-Methyl-2-(5-methylpyridin-3-yl)propanoic acid?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR Spectroscopy : Confirm structural integrity (e.g., H NMR for methyl groups at δ 1.2–1.5 ppm and pyridine protons at δ 8.0–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (expected ~207.22 g/mol) and fragmentation patterns.
- HPLC with UV Detection : Assess purity (>95%) using C18 columns and acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile) .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodological Answer : Prioritize in vitro assays to minimize ethical and logistical challenges:
- Enzyme Inhibition : Test against kinases or proteases using fluorometric assays (e.g., ADP-Glo™ Kinase Assay) at concentrations 1–100 µM .
- Receptor Binding : Radioligand displacement assays (e.g., for GABA or nicotinic receptors) with H-labeled ligands.
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa or A549) to identify IC values .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Adhere to guidelines for pyridine derivatives and carboxylic acids:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Emergency Measures : Immediate eye rinsing (15 minutes with saline) and skin decontamination (soap/water) .
Advanced Research Questions
Q. How can researchers resolve enantiomers of this compound and assess chiral purity?
- Methodological Answer : Chiral separation techniques are critical due to potential stereoisomerism:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phases. Monitor elution times for enantiomers .
- Circular Dichroism (CD) Spectroscopy : Compare CD spectra to reference standards to confirm enantiomeric excess (>98%) .
Q. How should contradictory bioactivity data across studies be addressed?
- Methodological Answer : Systematically evaluate variables:
Q. What strategies can elucidate interactions between this compound and target enzymes?
- Methodological Answer : Structural and computational approaches:
Q. How can degradation products be identified under varying pH and temperature conditions?
- Methodological Answer : Conduct forced degradation studies:
Q. How can computational modeling guide the design of derivatives with enhanced stability?
- Methodological Answer : Apply in silico tools:
- Molecular Dynamics (MD) Simulations : Predict metabolic stability by simulating liver microsomal interactions (e.g., CYP3A4 metabolism) .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with logP and bioavailability.
Q. What cross-disciplinary applications exist beyond pharmacology?
- Methodological Answer :
Explore roles in: - Agrochemicals : Test as a herbicide precursor via acetyl-CoA carboxylase inhibition assays .
- Materials Science : Modify the carboxylic acid group for polymer crosslinking (e.g., PEGylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
